Norleucine, 6-cyano-
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Overview
Description
Norleucine, 6-cyano- is a derivative of norleucine, an amino acid with the formula CH₃(CH₂)₃CH(NH₂)CO₂H. This compound is an isomer of the more common amino acid leucine and is characterized by the presence of a cyano group (-CN) at the sixth carbon position. Norleucine, 6-cyano- is a white, water-soluble solid that is chiral, like most other α-amino acids .
Preparation Methods
The synthesis of Norleucine, 6-cyano- typically involves the introduction of the cyano group into the norleucine structure. One common method is the reaction of norleucine with cyanogen bromide (BrCN) under controlled conditions. The reaction proceeds as follows:
Reaction with Cyanogen Bromide: Norleucine is reacted with cyanogen bromide in an aqueous solution, leading to the formation of Norleucine, 6-cyano-.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Norleucine, 6-cyano- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amino derivatives.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Norleucine, 6-cyano- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Norleucine, 6-cyano- involves its interaction with specific molecular targets and pathways. As a glutamine antagonist, it inhibits the activity of enzymes involved in glutamine metabolism, such as glutaminase. This inhibition disrupts the metabolic pathways that rely on glutamine, leading to reduced cell proliferation and increased cell death in cancer cells . The compound also affects protein synthesis by being incorporated into proteins in place of methionine, thereby altering their structure and function .
Comparison with Similar Compounds
Norleucine, 6-cyano- is similar to other non-canonical amino acids such as norvaline and β-methylnorleucine. These compounds share structural similarities and are often studied together due to their analogous biochemical properties . Norleucine, 6-cyano- is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable tool in research and therapeutic applications.
Similar Compounds
Norvaline: An isomer of valine with similar biochemical properties.
β-Methylnorleucine: A non-canonical amino acid with structural similarities to norleucine.
Leucine: A common amino acid that is an isomer of norleucine.
Norleucine, 6-cyano- stands out due to its specific functional group, which allows for unique interactions and applications in various fields of research and industry.
Properties
IUPAC Name |
(2S)-2-amino-6-cyanohexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c8-5-3-1-2-4-6(9)7(10)11/h6H,1-4,9H2,(H,10,11)/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGPXNYXSFCSJB-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(C(=O)O)N)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[C@@H](C(=O)O)N)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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